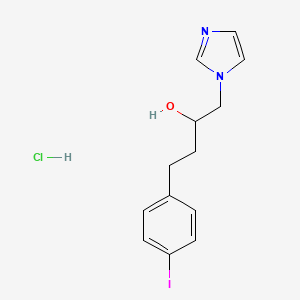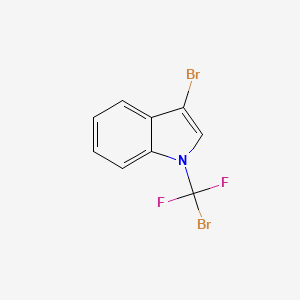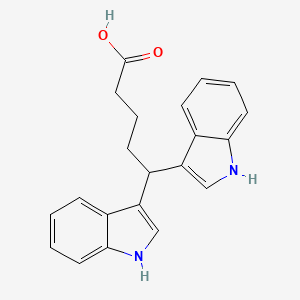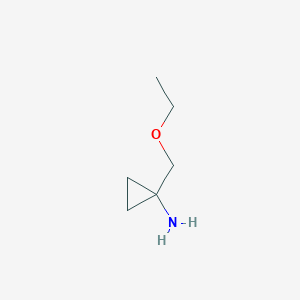
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C11H17BrO3Si. It is a liquid at room temperature and is characterized by the presence of a bromine atom, two methoxy groups, and a trimethylsilane group attached to a phenoxy ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane typically involves the reaction of 6-bromo-2,3-dimethoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring strict control of reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed.
Applications De Recherche Scientifique
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane has several applications in scientific research:
Biology and Medicine:
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group, facilitating nucleophilic substitution or coupling reactions. The molecular targets and pathways depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromo-2,3-dimethylphenoxy)trimethylsilane: Similar structure but with methyl groups instead of methoxy groups.
(6-Bromo-2,4-dimethoxyphenoxy)trimethylsilane: Similar structure but with different substitution pattern on the phenoxy ring.
Uniqueness
(6-Bromo-2,3-dimethoxyphenoxy)trimethylsilane is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity and versatility in synthetic applications compared to its analogs .
Propriétés
Formule moléculaire |
C11H17BrO3Si |
|---|---|
Poids moléculaire |
305.24 g/mol |
Nom IUPAC |
(6-bromo-2,3-dimethoxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H17BrO3Si/c1-13-9-7-6-8(12)10(11(9)14-2)15-16(3,4)5/h6-7H,1-5H3 |
Clé InChI |
BJGUHEIILZOFDP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)Br)O[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)

![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)

![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)


![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)

![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)
